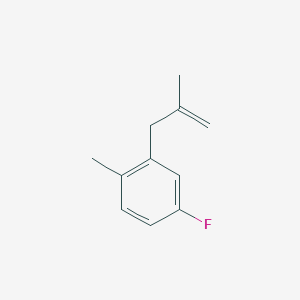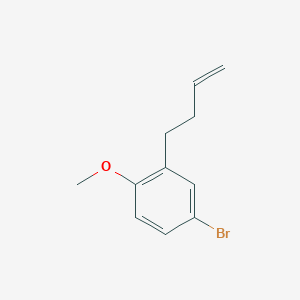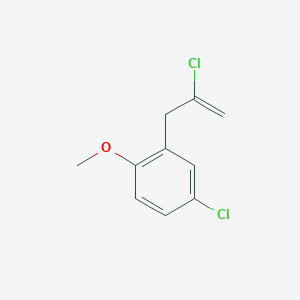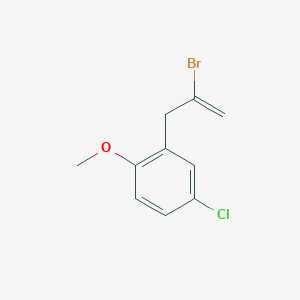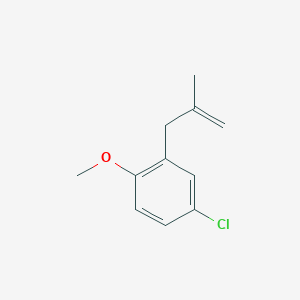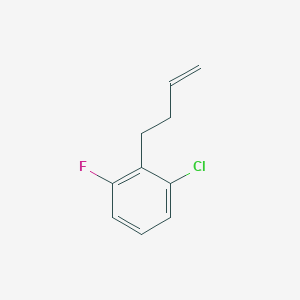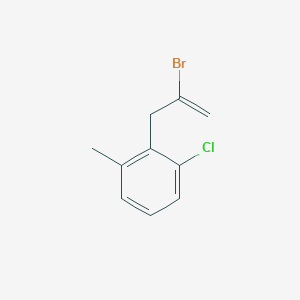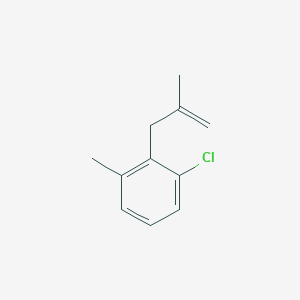
2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copolymer Synthesis and Analysis Research on copolymers incorporating trisubstituted ethylenes, including chlorinated and methyl-substituted phenyl propenoates, has demonstrated the potential of these compounds in creating materials with desirable properties. For example, copolymers prepared with styrene and various substituted ethylenes exhibit high glass transition temperatures, indicating reduced chain mobility and possibly enhanced material stability. These findings suggest applications in materials science where high-performance polymers are required, particularly in areas demanding thermal resistance and structural integrity (Kim et al., 1999).
Polymerization Techniques and Applications The ability to control polymerization processes is crucial for developing advanced materials. Studies on the controlled chain-growth polymerization of poly(3-hexylthiophene) using nickel(II) catalysts demonstrate the importance of precise molecular weight control in producing polymers for electronic and photonic devices. This research points to the potential use of chlorinated propenes in the synthesis of conjugated polymers with specific applications in electronics and optoelectronics, highlighting the importance of these compounds in the development of semiconducting materials (Bronstein & Luscombe, 2009).
Molecular Structure Investigations Understanding the molecular structure of chlorinated propenes is fundamental for their application in various chemical reactions and material synthesis. Electron diffraction studies of chloro-substituted methyl propenes help elucidate the conformational dynamics and structural characteristics of these molecules, which is critical for designing reactions and materials with specific properties. Such research underpins the application of these compounds in sophisticated chemical synthesis and material science, where the precise arrangement of atoms dictates the overall behavior and functionality of the resulting compounds (Shen, 1979).
Catalysis and Reaction Mechanisms The catalytic properties of chloro-substituted propenes have been explored in various chemical transformations. For instance, the use of chloro(tetraphenylporphyrinato)iron as a catalyst in the Buchner addition of diazoacetates to substituted benzenes demonstrates the versatility of chlorinated propenes in facilitating efficient and selective chemical reactions. This area of research has significant implications for synthetic organic chemistry, offering pathways to novel compounds and reaction mechanisms that could be harnessed for the production of pharmaceuticals, agrochemicals, and materials (Mbuvi & Woo, 2009).
Properties
IUPAC Name |
1-chloro-2-(2-chloroprop-2-enyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-4-3-5-10(12)9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAWYOLRYXVCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



